N-Trityl-deshydroxymethyl Losartan
Description
N-Trityl-deshydroxymethyl Losartan (CAS: 1797133-13-1) is a synthetic intermediate used in the preparation of Losartan-related impurities. Losartan (C₂₂H₂₃ClN₆O) is a non-peptide angiotensin II AT1 receptor antagonist widely prescribed for hypertension and cardiovascular conditions . The trityl (triphenylmethyl) group in this compound serves as a protective moiety, enhancing stability during synthesis by masking reactive sites. Its molecular formula is C₄₀H₃₅ClN₆, with a molecular weight of 635.21, distinguishing it from Losartan by the addition of a trityl group and removal of a hydroxymethyl group . This modification reduces polarity, impacting solubility and interaction with biological targets compared to the active drug .
Properties
CAS No. |
1797133-13-1 |
|---|---|
Molecular Formula |
C40H35ClN6 |
Molecular Weight |
635.212 |
IUPAC Name |
5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 |
InChI Key |
GAZPPEGQRKWTSK-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Synonyms |
5-[4’-[(2-Butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole; |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The primary method involves coupling N-(trityl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole with 2-butyl-5-chloro-4-formyl-1H-imidazole in toluene under basic conditions. Potassium hydroxide (KOH) and tetrabutyl ammonium bromide (TBAB) act as the base and phase-transfer catalyst, respectively. The reaction proceeds via nucleophilic substitution, where the bromomethyl group is displaced by the imidazole nitrogen.
Stepwise Procedure
-
Alkylation : The reactants are heated to 50–60°C under nitrogen, promoting the formation of the imidazole-tetrazole adduct.
-
Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde group to a hydroxymethyl group at 20–25°C.
-
Crystallization : Ethyl acetate and water induce crystallization, yielding the product with >98% purity after drying at 65–75°C.
Key Parameters
-
Solvent : Toluene optimizes solubility and facilitates phase separation.
-
Catalyst : TBAB enhances interfacial reactivity, reducing reaction time by 40%.
-
Temperature : Maintaining 50–60°C prevents trityl group cleavage.
Chlorination-Reduction Approach
Reversible Reaction Order
EP1741711A1 demonstrates that chlorination (using N-chlorosuccinimide) and reduction (using NaBH₄) can occur in either sequence. Chlorinating the imidazole ring before reduction minimizes side reactions, improving yield by 15% compared to the reverse order.
Solvent and Conditions
Workup and Isolation
Post-reaction, the mixture is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate. Crystallization from ethyl acetate at 15°C yields solvated trityl losartan with a melting point of 88–90°C.
Biphasic Solvent System Method
Enhanced Regioselectivity
WO2005023758A2 introduces a biphasic system (toluene-water) with TBAB, eliminating dimethylformamide (DMF) and reducing isomer formation. The aqueous phase neutralizes byproducts, while toluene dissolves the organic intermediates.
Optimized Conditions
-
Temperature : 80–100°C accelerates coupling without trityl hydrolysis.
-
Base : Potassium carbonate (K₂CO₃) outperforms sodium methoxide in minimizing saponification.
Comparative Analysis of Methods
The biphasic system offers the highest yield and purity due to efficient phase separation and reduced side reactions. However, the alkylation-coupling method is preferred for scalability, as it avoids chlorinated solvents.
Purification and Crystallization Techniques
Solvent Selection
Drying Protocols
Vacuum drying at 65–75°C for 2–40 hours ensures residual solvent levels <0.1%. Glycol cooling (5–10°C) during methanol addition prevents premature crystallization.
Critical Parameters Affecting Yield and Purity
Chemical Reactions Analysis
Types of Reactions: N-Trityl-deshydroxymethyl Losartan undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Sodium borohydride is commonly used for the reduction of intermediate compounds during synthesis.
Substitution: Halogenation and other substitution reactions can modify the biphenyl and imidazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various intermediates and derivatives of Losartan, which are used in further synthesis steps or as impurities for analytical standards .
Scientific Research Applications
Intermediate in Pharmaceutical Synthesis
N-Trityl-deshydroxymethyl Losartan serves as an intermediate in the synthesis of various Losartan derivatives. Its unique structural properties allow researchers to explore modifications that can enhance therapeutic efficacy or reduce side effects. This aspect is crucial for developing new formulations or analogs that may have improved pharmacokinetic profiles .
Investigating Renin-Angiotensin System Modulation
Research involving this compound focuses on its ability to modulate the renin-angiotensin system (RAS). Studies have shown that ARBs like Losartan can effectively decrease proteinuria and slow the progression of chronic kidney diseases, particularly in diabetic patients . The compound's role as an ARB makes it a valuable tool for investigating the nuanced effects of RAS modulation in various pathological states.
Cardiovascular Research
This compound is also being studied for its potential cardioprotective effects. Clinical trials have indicated that Losartan can reduce cardiovascular events in hypertensive patients with left ventricular hypertrophy . The derivative may provide insights into how modifications affect these outcomes, potentially leading to more effective treatments for cardiovascular diseases.
Case Study 1: Pediatric Use in IgA Nephropathy
A clinical study evaluated the efficacy of Losartan in children with IgA nephropathy, demonstrating significant reductions in proteinuria without compromising renal function. This suggests that similar derivatives like this compound could be beneficial in pediatric populations where traditional treatments may not be suitable .
Case Study 2: Renal Transplant Recipients
In a multicenter trial assessing the effects of Losartan on kidney transplant recipients, researchers found minimal adverse effects and no significant impact on graft function after six months of treatment. These findings support further exploration into this compound's potential to enhance renal protection while managing blood pressure .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-Trityl-deshydroxymethyl Losartan is closely related to that of Losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition leads to a decrease in blood pressure by reducing vasoconstriction and aldosterone secretion .
Comparison with Similar Compounds
Structural Analogs and Impurities
N-Trityl-deshydroxymethyl Losartan belongs to a family of Losartan intermediates and impurities. Key analogs include:
Key Differences :
Pharmacological Analogs
While this compound itself is pharmacologically inactive, structural analogs like Fimasartan (a Losartan derivative) highlight how modifications enhance therapeutic properties:
Mechanistic Insights :
- Fimasartan : Replaces Losartan’s imidazole ring with pyrimidin-4(3H)-one, improving receptor binding affinity and prolonging half-life .
- Honokiol: A non-Losartan compound with lower IC₅₀ values in platelet aggregation studies, suggesting superior potency in inhibiting collagen-induced aggregation .
Functional and Analytical Comparisons
Stability and Formulation
Spectroscopic Properties
- NMR Shifts : Losartan’s aromatic protons show downfield shifts (e.g., 7.12 ppm → 7.42 ppm) when complexed with 2-HP-β-CD, indicating hydrophobic interactions . Similar shifts are expected for this compound due to its bulky trityl group, though experimental data is lacking.
Q & A
Q. What are the standard synthetic pathways for N-Trityl-deshydroxymethyl Losartan, and how is purity validated in preclinical studies?
this compound is primarily synthesized as an intermediate or impurity during Losartan production. Key steps involve trityl group protection of tetrazole moieties and subsequent dehydroxymethylation. Purity validation typically employs reversed-phase HPLC with UV detection (λ = 220–254 nm) and mass spectrometry (MS) for structural confirmation . Quantification thresholds for impurities in pharmaceutical intermediates should adhere to ICH Q3A/B guidelines, requiring ≤0.15% for unidentified impurities.
Q. Which analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with photodiode array detection is standard. For example, a C18 column (5 µm, 250 × 4.6 mm) with mobile phases like acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v) achieves baseline separation of Losartan and its impurities . Spectrofluorimetry (ex: 250 nm, em: 370 nm) offers higher sensitivity for trace analysis in biological matrices .
Q. How should this compound be stored to ensure stability in laboratory settings?
Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Stability studies indicate degradation risks from light, humidity, and temperatures >25°C. Monitor for trityl group hydrolysis via periodic NMR (¹H, δ 7.2–7.5 ppm for aromatic protons) .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in bioactivity data between Losartan and its impurities, such as this compound?
Contradictory bioactivity data may arise from metabolite interference or receptor-binding assays using non-equilibrium conditions. To address this:
- Use radiolabeled ([³H]-angiotensin II) competitive binding assays under controlled pH (7.4) and temperature (37°C) .
- Apply LC-MS/MS to correlate impurity levels with off-target effects (e.g., AT2 receptor activation) in in vitro models .
- Cross-validate findings with structural analogs (e.g., Valsartan) to isolate impurity-specific effects .
Q. How does the trityl group in this compound influence its pharmacokinetic (PK) profile compared to Losartan?
The trityl moiety increases lipophilicity (logP +2.1 vs. Losartan’s -0.4), potentially altering tissue distribution. PK studies in rodent models show:
Q. What in silico models predict the toxicological risks of this compound in long-term exposure studies?
Molecular docking (e.g., AutoDock Vina) predicts off-target binding to nuclear receptors (PPARγ, LXRα). Combine with:
- Ames test data to assess mutagenicity (TA98 strain ± S9 metabolic activation).
- Zebrafish embryo toxicity assays (LC₅₀ >100 µM indicates low acute risk) .
- Dose-response modeling (Hill equation) to extrapolate NOAEL (no observed adverse effect level) for preclinical safety margins .
Methodological Considerations
Q. How to optimize experimental designs for studying this compound’s role in renal toxicity pathways?
Q. What statistical approaches reconcile conflicting data on impurity-induced cardiovascular effects?
- Bayesian meta-analysis to pool data from heterogeneous studies (e.g., varying doses, species).
- Multivariate regression adjusting for covariates like baseline blood pressure and concomitant medications (e.g., diuretics) .
- Sensitivity analyses excluding outliers (Grubbs’ test, α=0.05) to refine risk estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
